(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one
CAS No.: 896134-06-8
VCID: VC0192814
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one - 896134-06-8](/images/no_structure.jpg)
Description | "(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one" is not directly found within the provided search results. However, the search results do provide information on similar compounds such as 1-Indanone , and 3-(Dicyanomethylidene)indan-1-one . 1-Indanone is an organic compound with the formula C9H8O . It is a colorless solid and serves as a substrate for the enzyme indanol dehydrogenase . 1-Indanone is also used as an intermediate in synthesizing pharmaceutical drugs, including drinidene and pyrophendane . 3-(Dicyanomethylidene)indan-1-one, also known as 2HIC, has the chemical formula C12H6N2O and a molecular weight of 194.19 g/mol . To further clarify, indanone is a ketone consisting of an indane structure with a carbonyl group . Indane itself features a benzene ring fused to a five-membered ring . The presence of the "pyridin-1-ium" and "methylidene" groups, along with the "dimethoxy" substituents, indicates a more complex derivative of indanone . These additions would significantly alter the compound's properties and potential applications . Further exploration beyond the provided search results would be needed to fully describe "(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one". |
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CAS No. | 896134-06-8 |
Product Name | (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one |
Molecular Formula | C17H15NO4 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one |
Standard InChI | InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7- |
Standard InChIKey | AKKASSPRDCJTET-QPEQYQDCSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC |
Appearance | Yellow Solid |
Synonyms | 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one |
PubChem Compound | 11716337 |
Last Modified | Feb 18 2024 |
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